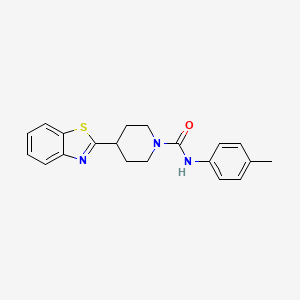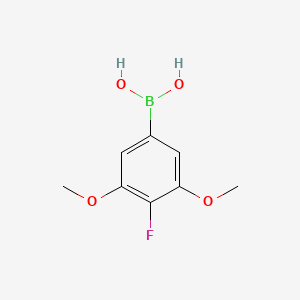
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid
Übersicht
Beschreibung
“(4-Fluoro-3,5-dimethoxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H10BFO4 . It has an average mass of 199.972 Da and a monoisotopic mass of 200.065613 Da . It is used as a substrate in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H10BFO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Influence on the Properties of Phenylboronic Compounds
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid, due to its fluorine substitution, plays a significant role in the chemistry of boronic acids, impacting properties like acidity, hydrolytic stability, and spectroscopic characteristics. These modifications make it applicable in organic synthesis, analytical chemistry, and potentially in biological and medical fields, where the Lewis acidity of boron atoms is critical (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Fluorescence Quenching in Boronic Acid Derivatives
The fluorescence quenching properties of boronic acid derivatives, including this compound, are notable in various solvents. These properties are significant in the study of molecular interactions and can be used in designing fluorescence-based sensors and assays (Geethanjali et al., 2015).
Sensing Applications
This compound demonstrates potential in colorimetric sensing of ions like fluoride in mixed solvent systems. Its ability to form fluoroborates upon interaction with fluoride ions, leading to a visible color change, is particularly interesting for analytical applications (Wade & Gabbaï, 2009).
Binding with Biologically Relevant Diols
In the field of biomaterials, this compound is significant for its ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This binding capability is crucial in developing responsive biomaterials and hydrogels for various medical and analytical applications (Brooks, Deng, & Sumerlin, 2018).
Utility in Sensing and Therapeutic Development
Its interactions with diols and strong Lewis bases, such as fluoride or cyanide anions, underline its utility in sensing applications. This compound is also explored for its potential in biological labeling, protein manipulation, separation, and therapeutic development (Lacina, Skládal, & James, 2014).
Role in Fluorescent Chemosensors
This compound is integral in developing fluorescent chemosensors, particularly for detecting carbohydrates and bioactive substances. This application leverages its unique fluorescence properties, including intensity changes and emission wavelengths, which are valuable in disease diagnosis and treatment (Huang et al., 2012).
Synthesis of Organic Compounds
Safety and Hazards
The compound is considered hazardous and should be handled with care . It may cause harm if swallowed, and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust, mist, gas, or vapors, and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
The primary target of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release of the active boronic acid from the compound contributes to the attenuation of side-products .
Pharmacokinetics
For example, the slow release rate of the active boronic acid from the compound could potentially impact its bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . For example, the compound is typically stored in an inert atmosphere at 2-8°C . These conditions help maintain the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
(4-fluoro-3,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCHYZQCQRCTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)F)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



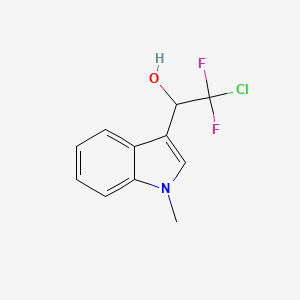
![4-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B3037499.png)
![1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B3037502.png)

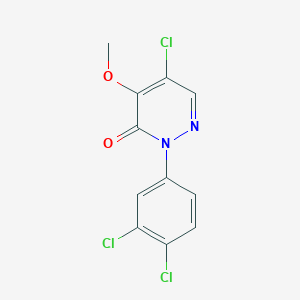
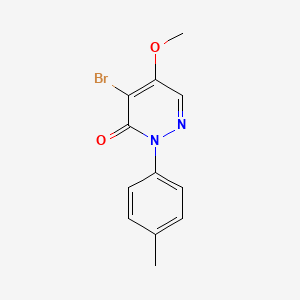
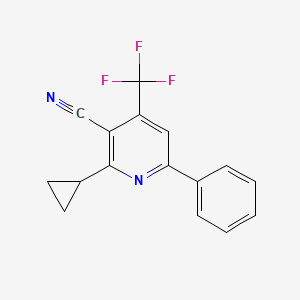
![3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B3037511.png)

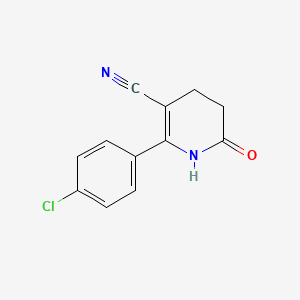
![4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037517.png)
![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)

